molecular formula C7H15N3 B14545612 1,4-Diazabicyclo[3.2.2]nonan-4-amine CAS No. 62190-23-2

1,4-Diazabicyclo[3.2.2]nonan-4-amine

Cat. No.: B14545612
CAS No.: 62190-23-2
M. Wt: 141.21 g/mol
InChI Key: XHLWXJSWFVJXOB-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.2]nonan-4-amine is a chemical compound featuring a bicyclic diazabicyclo scaffold of significant interest in medicinal chemistry and pharmacological research. While specific studies on this exact amine are not reported in the literature, its core structure, the 1,4-diazabicyclo[3.2.2]nonane system, is a recognized pharmacophore in the development of ligands for biologically important targets . This structure is a key component in the archetypal α7 nicotinic acetylcholine receptor (nAChR) silent agonist NS6740, where it is critical for inducing sustained receptor desensitization and probing metabotropic signaling pathways relevant to anti-inflammatory responses . Derivatives of this diazabicyclononane scaffold have also been developed as excellent and selective hyperbolic inhibitors for the enzyme butyrylcholinesterase (BChE), a target for Alzheimer's disease therapy . The structural features of this bicyclic system allow it to serve as a versatile synthetic intermediate or a critical core for structure-activity relationship (SAR) studies, enabling researchers to explore novel therapeutic avenues in neuroscience and beyond . This product is intended for research purposes as a chemical reference standard or building block for further synthesis. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62190-23-2

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

1,4-diazabicyclo[3.2.2]nonan-4-amine

InChI

InChI=1S/C7H15N3/c8-10-6-5-9-3-1-7(10)2-4-9/h7H,1-6,8H2

InChI Key

XHLWXJSWFVJXOB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1N(CC2)N

Origin of Product

United States

Synthetic Methodologies for the 1,4 Diazabicyclo 3.2.2 Nonane Core and Its Functionalized Derivatives

Established Synthetic Pathways to the 1,4-Diazabicyclo[3.2.2]nonane Framework

The construction of the rigid, bicyclic 1,4-diazabicyclo[3.2.2]nonane system is a key step in the synthesis of its derivatives. Established methods often rely on rearrangement reactions of readily available precursors.

A well-documented and frequently employed method for the synthesis of the 1,4-diazabicyclo[3.2.2]nonane core begins with the commercially available quinuclidin-3-one (B120416) hydrochloride. nih.govcardiff.ac.uk This synthetic route involves a Beckmann rearrangement as the key step. nih.govcardiff.ac.uksemanticscholar.org

The process is initiated by the reaction of 3-quinuclidinone with hydroxylamine, which leads to the formation of the corresponding oxime. nih.gov This oxime intermediate then undergoes a Beckmann rearrangement when treated with an acid, such as polyphosphoric acid, at elevated temperatures. nih.gov This rearrangement results in the formation of lactam regioisomers, which can then be separated using techniques like silica (B1680970) gel column chromatography. nih.gov The desired lactam is subsequently reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the final 1,4-diazabicyclo[3.2.2]nonane. nih.govsemanticscholar.org Due to its volatility, the product is often isolated as its dihydrochloride (B599025) salt. nih.gov

A similar rearrangement, the Schmidt reaction, can also be utilized. For instance, 3-oxo-1,4-diazabicyclo[3.2.2]nonane can be synthesized from quinuclidinone hydrochloride by treating it with sodium azide (B81097) in concentrated sulfuric acid. prepchem.com

Table 1: Key Steps in the Synthesis of 1,4-Diazabicyclo[3.2.2]nonane via Beckmann Rearrangement

StepReactantsReagentsProduct
OximationQuinuclidin-3-one hydrochlorideHydroxylamine3-Quinuclidinone oxime
Beckmann Rearrangement3-Quinuclidinone oximePolyphosphoric acidLactam regioisomers
ReductionLactam intermediateLithium aluminum hydride1,4-Diazabicyclo[3.2.2]nonane

Patented procedures for the preparation of 1,4-diazabicyclo[3.2.2]nonane and its intermediates have also been described. One such patent details a series of reactions starting from a protected 1,4-diazepan-5-one (B1224613) derivative. google.com The process involves the reduction of the ketone, followed by the removal of a protecting group and subsequent ring closure to form the bicyclic system. The final step involves the hydrogenation of a benzyl-protected intermediate using a palladium hydroxide (B78521) catalyst to yield the parent 1,4-diazabicyclo[3.2.2]nonane. google.com This product can then be used in the synthesis of antibacterial compounds. google.com

Strategies for Functionalization and Derivatization of the 1,4-Diazabicyclo[3.2.2]nonane Scaffold

The versatility of the 1,4-diazabicyclo[3.2.2]nonane scaffold lies in its amenability to a variety of functionalization reactions, allowing for the introduction of diverse chemical groups. These modifications are crucial for tuning the pharmacological properties of the resulting molecules.

Acylation of the secondary amine in the 1,4-diazabicyclo[3.2.2]nonane core is a straightforward and common method for creating N-substituted derivatives. nih.gov This reaction is typically carried out by treating the bicyclic amine, often as a dihydrochloride salt, with an appropriate carbonyl chloride in the presence of a base, such as cesium carbonate, in a suitable solvent like dimethylformamide. nih.gov This method has been used to synthesize a range of derivatives, including those with furan-2-carbonyl and acetyl groups attached to the nitrogen atom. nih.gov

Modern cross-coupling reactions are instrumental in attaching a wide variety of chemical groups to the 1,4-diazabicyclo[3.2.2]nonane scaffold. The Buchwald-Hartwig cross-coupling reaction, for example, has been successfully employed to couple the bicyclic amine with various aryl bromides, including substituted dibenzo[b,d]thiophene 5,5-dioxides. nih.govmdpi.com These reactions are typically catalyzed by a palladium complex, such as Pd₂(dba)₃, with a suitable ligand like racemic-BINAP, in the presence of a base like cesium carbonate. nih.gov

The formation of carbamates represents another important functionalization strategy. For instance, derivatives bearing a carbamate (B1207046) linkage have been noted to exhibit significant binding affinity for certain biological targets, in contrast to those with sulfonamide or urea (B33335) motifs, where the affinity was observed to drop considerably. nih.gov

The development of radiolabeled derivatives of 1,4-diazabicyclo[3.2.2]nonane is of significant interest for use as radiotracers in positron emission tomography (PET) imaging, particularly for studying the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govhzdr.dehzdr.de The radioisotope Fluorine-18 (B77423) ([¹⁸F]) is commonly used for this purpose due to its favorable decay properties. nih.gov

The radiosynthesis of these tracers often involves a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride on a suitable precursor. nih.gov For example, [¹⁸F]ASEM, a specific radiotracer for α7-nAChR, is synthesized from a nitro-precursor. nih.gov Microwave-assisted synthesis methods have been developed to improve the radiochemical yield and reduce the synthesis time, allowing for the routine preparation of significant quantities of the radiotracer with high specific radioactivity and purity. nih.gov This enables its use in multiple PET scans within the same day. nih.gov Other [¹⁸F]-labeled derivatives, such as [¹⁸F]DBT-10, have also been developed and evaluated for their potential in imaging α7 nAChRs in the brain. hzdr.dehzdr.de

Table 2: Examples of Functionalized 1,4-Diazabicyclo[3.2.2]nonane Derivatives and their Synthetic Context

Derivative TypeSynthetic MethodKey Reagents/ConditionsApplication/Context
N-AcylatedAcylationCarbonyl chlorides, Cs₂CO₃, DMFα7 nAChR silent agonist development nih.gov
Heteroaryl-coupledBuchwald-Hartwig CouplingPd₂(dba)₃, rac-BINAP, Cs₂CO₃PET imaging agents for α7-nAChR nih.gov
[¹⁸F]-RadiolabeledNucleophilic Aromatic Substitution[¹⁸F]Fluoride, nitro-precursor, microwave heatingPET radiotracers for α7-nAChR imaging nih.gov

Advanced Synthetic Approaches and Chemical Library Generation

The demand for novel therapeutic agents has driven the development of advanced synthetic methodologies for creating large and diverse collections of molecules. For scaffolds like 1,4-diazabicyclo[3.2.2]nonane, the focus has been on developing expedient routes to the core structure and subsequent high-throughput functionalization to generate chemical libraries for biological screening.

Once the 1,4-diazabicyclo[3.2.2]nonane core is synthesized, the secondary amine at the N4 position serves as a versatile handle for a multitude of chemical transformations. These reactions are often chosen for their reliability, high yield, and compatibility with a wide range of functional groups, making them ideal for parallel synthesis and the creation of diverse chemical libraries. Key diversification strategies include N-acylation to form amides, reactions with isocyanates to produce ureas, and N-arylation reactions.

A common approach to generating a library of 1,4-diazabicyclo[3.2.2]nonane derivatives involves the acylation of the N4-amine with a variety of carbonyl chlorides. This reaction is typically carried out in the presence of a base, such as cesium carbonate, in a suitable solvent like dimethylformamide. This method allows for the introduction of a wide array of substituents, depending on the structure of the acyl chloride used. For instance, a series of NS6740 derivatives, which are potent α7 nicotinic acetylcholine receptor silent agonists, were synthesized using this approach. ect-journal.kz

The following table provides examples of the diversification of the 1,4-diazabicyclo[3.2.2]nonane scaffold through acylation:

EntryCarbonyl ChlorideProductNotes
15-(3-(trifluoromethyl)phenyl)furan-2-carbonyl chloride1,4-diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanoneA potent α7 nicotinic acetylcholine receptor silent agonist. ect-journal.kz
2Furan-2-carbonyl chloride(1,4-diazabicyclo[3.2.2]nonan-4-yl)(furan-2-yl)methanoneSynthesized in the presence of cesium carbonate in dry dimethylformamide. ect-journal.kz
3Acetyl chloride1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)ethan-1-oneSynthesized in the presence of cesium carbonate in dry dimethylformamide. ect-journal.kz

Another powerful technique for scaffold diversification is reductive amination. This reaction involves the coupling of the secondary amine of the 1,4-diazabicyclo[3.2.2]nonane core with an aldehyde or ketone in the presence of a reducing agent. This method is highly efficient for forming carbon-nitrogen bonds and introducing a diverse range of alkyl substituents at the N4 position.

Furthermore, the generation of virtual libraries has become a valuable tool in guiding the synthesis of new derivatives. By computationally enumerating and docking virtual analogues of known ligands, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. For example, a virtual library of over one million analogues of nicotinic α7-receptor ligands was generated from the 1,4-diazabicyclo[3.2.2]nonane scaffold by converting it to a variety of aryl amides. This computational approach, followed by the synthesis and testing of a selection of the top-ranking virtual hits, demonstrates a powerful strategy for exploring chemical space and discovering novel bioactive molecules.

The table below outlines a virtual diversification strategy for the 1,4-diazabicyclo[3.2.2]nonane scaffold:

ScaffoldAcylating Agent (Virtual)Virtual Library SizeTarget
1,4-Diazabicyclo[3.2.2]nonaneFive different aromatic acyl groups1,167,860 compoundsNicotinic α7-receptor

Structural Characterization and Conformational Insights of 1,4 Diazabicyclo 3.2.2 Nonane Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are paramount in providing detailed information about the atomic connectivity and elemental composition of 1,4-diazabicyclo[3.2.2]nonane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For derivatives of 1,4-diazabicyclo[3.2.2]nonane, the ¹H NMR spectrum is expected to show a complex series of signals corresponding to the protons on the bicyclic framework. The chemical shifts and coupling patterns of these protons are influenced by their spatial relationships and the electronic effects of any substituents.

In the case of the parent 1,4-diazabicyclo[3.2.2]nonane, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows multiplets for the various methylene (B1212753) groups of the bicyclic system. For instance, a patent describing the preparation of this compound reports ¹H NMR data for a related derivative where signals for the bicyclic structure appear as multiplets in the range of 2.7 to 4.1 ppm google.com.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For a substituted 1,4-diazabicyclo[3.2.2]nonane derivative, distinct signals would be expected for the bridgehead carbons and the different methylene carbons in the three bridges of the structure. For example, in a study of a 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)aniline derivative, the ¹³C NMR spectrum in DMSO-d₆ showed signals for the bicyclic core at 19.3, 31.3, 46.0, 48.6, and 54.9 ppm cardiff.ac.uk. The specific chemical shifts would be influenced by the nature and position of the substituent.

Table 1: Representative ¹³C NMR Chemical Shifts for a 1,4-Diazabicyclo[3.2.2]nonane Derivative cardiff.ac.uk

Carbon Atom Chemical Shift (ppm)
Bicyclic Core C1 19.3
Bicyclic Core C2 31.3
Bicyclic Core C3 46.0
Bicyclic Core C4 48.6
Bicyclic Core C5 54.9

Note: Data is for 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)aniline in DMSO-d₆ and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For derivatives of 1,4-diazabicyclo[3.2.2]nonane, electrospray ionization (ESI) is a common method to generate gas-phase ions. The high-resolution measurement of the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) allows for the confirmation of the chemical formula with a high degree of accuracy. For instance, a study on pyrimidine (B1678525) derivatives incorporating the 1,4-diazabicyclo[3.2.2]nonane moiety utilized ESI-HRMS to confirm the calculated molecular formulas of the synthesized compounds nih.gov.

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods provide information about molecular structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is invaluable for understanding intermolecular interactions and packing in the crystal lattice.

Polymorphism Studies and Elucidation of Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and material compounds. Different polymorphs can exhibit distinct physical properties. X-ray crystallography is the definitive method for identifying and characterizing different polymorphic forms. While no specific polymorphism studies on 1,4-Diazabicyclo[3.2.2]nonan-4-amine are available in the searched literature, research on related bicyclic amines demonstrates the importance of such investigations.

Conformational Analysis and Stereochemical Considerations within the Bicyclic System

The 1,4-diazabicyclo[3.2.2]nonane framework is a rigid bicyclic system. However, it does possess some conformational flexibility. The boat-chair and chair-chair conformations of the piperidine (B6355638) and azepane rings within the structure are of interest. The specific conformation adopted can be influenced by the nature and position of substituents on the bicyclic core.

Computational modeling and NMR studies are often employed to investigate the conformational preferences of such bicyclic systems. The distance and orientation between the two nitrogen atoms are key structural features that can be modulated by substituents, which in turn can influence the biological activity of these molecules nih.gov. For example, in the development of nicotinic acetylcholine (B1216132) receptor agonists, the stereochemistry and conformational rigidity of the diazabicyclic nucleus were found to be critical for receptor interaction nih.govnih.gov. Further studies on constrained analogues of biologically active piperidines have led to the exploration of related diazabicyclic systems to understand the bioactive conformation nih.gov.

Computational and Theoretical Investigations Applied to 1,4 Diazabicyclo 3.2.2 Nonane Derivatives

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a cornerstone of computational drug design, enabling the prediction of how a ligand will bind to the active site of a receptor. For derivatives of 1,4-diazabicyclo[3.2.2]nonane, these techniques have been pivotal in understanding the structural basis of their activity at various biological targets.

α7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR): The α7 nAChR is a significant target for neurological and inflammatory disorders. Numerous studies have employed molecular docking to investigate how 1,4-diazabicyclo[3.2.2]nonane derivatives interact with this receptor. Docking simulations have shown that the protonatable nitrogen atom within the diazabicyclic system is crucial for forming key interactions within the orthosteric binding site of the receptor. mdpi.com The diazabicyclo[3.2.2]nonane ring itself engages in cation–π and extensive van der Waals interactions with aromatic residues like Tyr91 in the receptor's binding pocket. google.com

Derivatives such as SSR180711, a partial agonist, demonstrate high and selective affinity for the α7 nAChR. rsc.orgresearchgate.net Docking studies on related compounds have helped elucidate the structure-activity relationships (SAR), showing that the diazabicyclic nucleus, a central hydrogen-bond acceptor, and an aromatic moiety are all critical for inducing the desired receptor modulation, such as silent agonism or desensitization. mdpi.com A range of derivatives have been synthesized and evaluated based on these computational insights, leading to compounds with exceptionally high binding affinities. montclair.edu For instance, one derivative displayed a Ki of 0.0069 nM, an order of magnitude more potent than previously reported ligands. montclair.edu

KRAS-G12D: The KRAS-G12D mutation is a key driver in many cancers, including pancreatic cancer, making it a high-priority drug target. researchgate.net While historically considered "undruggable," recent advances have identified pockets on the protein that can be targeted by small molecules. Molecular docking has been used to screen and design inhibitors that bind to KRAS-G12D. Studies have shown that rigid bicyclic scaffolds can be advantageous for binding. For example, docking studies of pyrimidine (B1678525) derivatives revealed that a protonated 3,8-diazabicyclo[3.2.1]octane moiety can form critical hydrogen bonds with key residues like Asp12 and Gly60. nih.gov While not the [3.2.2]nonane system, this highlights the importance of rigid, basic scaffolds. A compound incorporating the 1,4-diazabicyclo[3.2.2]nonane ring was synthesized as part of a library of potential KRAS-G12D inhibitors. nih.gov Virtual screening and subsequent docking of other compound libraries against the KRAS-G12D protein have identified lead candidates with binding energies as favorable as -10.5 kcal/mol.

The following table summarizes the binding affinities of selected 1,4-diazabicyclo[3.2.2]nonane derivatives for these targets.

Compound Name/ReferenceTargetBinding Affinity
SSR180711human α7 nAChRKi = 14 nM rsc.orgresearchgate.net
SSR180711rat α7 nAChRKi = 22 nM rsc.orgresearchgate.net
Compound 7aaα7 nAChRKi = 23 nM ucl.ac.uk
NS6740α7 nAChRArchetypal silent agonist mdpi.com
Compound 14 (from Peng et al., 2018)α7 nAChRKi = 0.0069 nM montclair.edu
Compound 10g (from Wang et al., 2023)KRAS-G12DEvaluated for anti-proliferative activity nih.gov
[18F]NS14490α7 nAChRKi = 2.5 nM uni.lu

Virtual Screening and De Novo Design Strategies

Virtual screening allows for the rapid, computational evaluation of large compound libraries to identify potential hits for a specific biological target. The rigid 1,4-diazabicyclo[3.2.2]nonane scaffold is an excellent starting point for such strategies, including scaffold enumeration from chemical universe databases.

A prominent example of this strategy involved the use of the Chemical Universe Database GDB-11, which enumerates billions of possible organic molecules up to 11 atoms. nih.gov Researchers generated a virtual library of over 1.1 million compounds by starting with known α7 nAChR ligands that contain either an aminoquinuclidine or a 1,4-diazabicyclo[3.2.2]nonane scaffold. nih.govrsc.org They extracted all aliphatic diamine analogues of these scaffolds from GDB-11 and computationally converted them into corresponding aryl amides using five different aromatic acyl groups. nih.gov

This vast virtual library was then ranked by docking against the acetylcholine binding protein (AChBP), a structural homolog of the α7 nAChR ligand-binding domain. rsc.org Based on the best docking scores from two different programs (Autodock and Glide), 38 candidate ligands were synthesized and experimentally tested. nih.gov This chemoinformatic approach successfully identified novel competitive and noncompetitive antagonists of the human α7 nAChR with IC50 values in the low micromolar range (5–7 μM). nih.govrsc.org This work represents a successful application of a fragment-based approach, diversifying the known drug scaffold using a chemical universe database to discover new chemical entities. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules, including charge distribution, orbital energies, and molecular reactivity. While specific, in-depth studies on the electronic structure of 1,4-diazabicyclo[3.2.2]nonane derivatives are not widely published, the methodologies are well-established for similar bicyclic amines.

For instance, detailed quantum-chemical calculations have been performed on the smaller analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net Using DFT and Møller–Plesset perturbation theory (MP2), researchers were able to predict geometric parameters and assign bands in the experimental FT-IR and FT-Raman spectra. researchgate.net Such calculations help to understand the vibrational modes of the molecule and the relationship between band intensity and changes in the dipole moment vector. researchgate.net

Applying these methods to the 1,4-diazabicyclo[3.2.2]nonane scaffold would allow for the calculation of properties such as:

Electrostatic Potential Maps: To visualize electron-rich and electron-poor regions, identifying sites prone to electrophilic or nucleophilic attack and key areas for hydrogen bonding.

Frontier Molecular Orbitals (HOMO/LUMO): To predict the reactivity of the molecule and its ability to participate in charge-transfer interactions with a receptor.

Proton Affinities: To calculate the basicity of the nitrogen atoms, which is critical for forming charged interactions in a biological environment.

These theoretical calculations can complement molecular docking by providing more accurate partial charges for the ligand, leading to more reliable predictions of binding energies and interaction modes.

Computational Conformational Analysis and Energy Profiling

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The 1,4-diazabicyclo[3.2.2]nonane core is valued for its conformational rigidity, which reduces the entropic penalty upon binding to a receptor.

Computational studies confirm that the bridged bicyclic structure of the diazabicyclo[3.2.2]nonane core significantly restricts its conformational flexibility. A computational analysis of related 3-azabicyclo[3.2.2]nonane diamines using DFT investigated the relative stability of different conformers. montclair.edu The study found two distinct orientations for the larger, seven-membered ring containing the secondary nitrogen: a chair-like and a boat-like conformation. montclair.edu Interestingly, for the [3.2.2] templates, these two conformations were found to be very similar in energy, with a comparatively low energy barrier (<9 kcal/mol) between them. montclair.edu

This is in contrast to the related bicyclo[3.3.1]nonane system, where the twin-chair conformation is often significantly more stable than the boat-chair form, unless bulky substituents introduce destabilizing steric interactions. The ability of the 1,4-diazabicyclo[3.2.2]nonane scaffold to exist in these low-energy states may be crucial for its ability to adapt to the binding sites of different biological targets. This inherent rigidity, combined with a well-defined and predictable conformational landscape, makes it an ideal scaffold for designing ligands with high affinity and selectivity.

Advanced Pharmacological Research and Structure Activity Relationship Sar Studies of 1,4 Diazabicyclo 3.2.2 Nonane Derivatives

Investigations into Other Biological Targets and Mechanisms of Action

Beyond their effects on nicotinic receptors, derivatives of 1,4-diazabicyclo[3.2.2]nonane have been explored for their potential to interact with other significant biological targets, showcasing the versatility of this scaffold in drug discovery.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9)

Recent studies have investigated the use of the 1,4-diazabicyclo[3.2.2]nonane moiety in the design of cyclin-dependent kinase (CDK) inhibitors, particularly targeting CDK9, a key regulator of transcription.

In the development of 2,4,5-trisubstituted pyrimidine (B1678525) CDK9 inhibitors, the introduction of a bridged diazepane analog, which shares structural similarities with the 1,4-diazabicyclo[3.2.2]nonane system, was found to maintain high selectivity for CDK9 over the closely related CDK2. cardiff.ac.uk This suggests that the constrained conformation of the bicyclic amine is crucial for achieving selectivity. The rigid structure of the 1,4-diazabicyclo[3.2.2]nonane can orient substituents in a precise manner, allowing for specific interactions with non-conserved residues in the ATP-binding pocket of CDK9, thereby enhancing selectivity. The introduction of a bulky, positively charged moiety like the protonated 1,4-diazabicyclo[3.2.2]nonane can be critical for achieving this selectivity. cardiff.ac.uk

Targeting KRAS-G12D: Inhibitors and Proteolysis-Targeting Chimeras (PROTACs)

The KRAS-G12D mutation is a notorious driver of various cancers, and targeting it has been a significant challenge. The 1,4-diazabicyclo[3.2.2]nonane scaffold has been incorporated into novel inhibitors and proteolysis-targeting chimeras (PROTACs) aimed at this oncogene.

In the design of KRAS-G12D inhibitors, the 1,4-diazabicyclo[3.2.2]nonane moiety has been utilized as a key component. For instance, a derivative incorporating this scaffold was prepared and evaluated for its anticancer properties. mdpi.com In the context of PROTACs, which are bifunctional molecules that induce the degradation of target proteins, the 1,4-diazabicyclo[3.2.2]nonane can serve as a linker component. The linker in a PROTAC connects the "warhead" that binds to the target protein (e.g., KRAS-G12D) to a ligand for an E3 ubiquitin ligase. The properties of the linker, including its rigidity and length, are critical for the formation of a stable ternary complex and subsequent protein degradation. The rigid nature of the 1,4-diazabicyclo[3.2.2]nonane scaffold can provide a well-defined spatial orientation for the warhead and the E3 ligase ligand, potentially enhancing the efficiency of the PROTAC.

Development of Advanced Imaging Agents for Molecular Imaging

The high affinity and selectivity of 1,4-diazabicyclo[3.2.2]nonane derivatives for specific biological targets, particularly the α7 nAChR, have made them excellent candidates for the development of molecular imaging agents, primarily for positron emission tomography (PET).

Design and Preclinical Evaluation of Positron Emission Tomography (PET) Radiotracers

The 1,4-diazabicyclo[3.2.2]nonane moiety has been identified as a critical pharmacophore for developing high-affinity ligands for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key target in various neurological and psychiatric disorders. hzdr.deradiologykey.com This has spurred the design and synthesis of numerous derivatives for use as Positron Emission Tomography (PET) radiotracers to enable non-invasive imaging and quantification of α7-nAChRs in the living brain. hzdr.dehzdr.de

A prominent design strategy involves coupling the 1,4-diazabicyclo[3.2.2]nonane core, which serves as a cationic center, with a hydrogen bond acceptor functionality. mdpi.com One successful approach utilized dibenzothiophene (B1670422) 5,5-dioxide as the acceptor, leading to a series of potent and selective α7-nAChR ligands. mdpi.comnih.govacs.org Researchers synthesized fluoro-derivatives of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide to create candidates for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting isotope. nih.govacs.org This led to the development of promising radiotracers such as [¹⁸F]7a (also known as [¹⁸F]ASEM) and [¹⁸F]DBT-10. hzdr.demdpi.com

Preclinical evaluation of these novel compounds begins with in vitro binding assays to determine their affinity and selectivity for the target receptor. Several derivatives have demonstrated exceptionally high binding affinities for α7-nAChRs, with inhibition constant (Kᵢ) values in the sub-nanomolar to low nanomolar range. nih.govacs.orgnih.gov For instance, one of the most potent ligands, compound 14 from a novel series, exhibited a Kᵢ of 0.0069 nM. nih.gov The dibenzothiophene derivative [¹⁸F]7a ([¹⁸F]ASEM) showed a high binding affinity with a Kᵢ value of 0.4 nM. nih.govacs.org High selectivity against other receptor subtypes, such as the α4β2-nAChR, is also a crucial selection criterion. nih.gov

In vivo evaluation in animal models is the subsequent step to assess properties like blood-brain barrier (BBB) permeability, brain uptake, and target-specific binding. Studies in mice have shown that radiotracers like [¹⁸F]7a, [¹⁸F]7c, and [¹⁸F]15 readily cross the BBB and exhibit high initial brain uptake. nih.govacs.orgnih.gov For example, [¹⁸F]15 showed an initial brain uptake of 11.60 ± 0.14 %ID/g (percentage of injected dose per gram of tissue) at 15 minutes post-injection in rats. nih.gov Dynamic PET imaging studies in larger animals, such as piglets and non-human primates, have further confirmed these favorable properties. hzdr.demdpi.com The radioligand [¹⁸F]DBT-10 demonstrated high radioactivity uptake in the piglet and monkey brain, followed by a washout and specific accumulation in target regions. mdpi.com

Preclinical Evaluation Data for Selected 1,4-Diazabicyclo[3.2.2]nonane-Based PET Radiotracers
CompoundBinding Affinity (Kᵢ, nM) for α7-nAChRInitial Brain UptakeAnimal ModelReference
[¹⁸F]7a ([¹⁸F]ASEM)0.4HighMouse nih.govacs.org
[¹⁸F]7c1.3HighMouse nih.govacs.org
Compound 140.0069Not ReportedN/A (in vitro) nih.gov
[¹⁸F]152.9811.60% ID/g at 15 minRat nih.gov
[¹⁸F]DBT-100.6HighPiglet, Monkey hzdr.demdpi.com
[¹⁸F]NS10743GoodGood BBB permeabilityMouse, Pig hzdr.denih.gov

Assessment of In Vivo Receptor Occupancy in Animal Models for Pharmacological Characterization

A key application of PET radiotracers in pharmacological research is the in vivo assessment of receptor occupancy. hzdr.de This technique allows for the quantification of the degree to which a therapeutic drug candidate binds to its target receptor in the brain at various doses. Such studies are vital for understanding the dose-response relationship and confirming the mechanism of action of new drugs. hzdr.denih.gov

Receptor occupancy studies typically involve a baseline PET scan with the radiotracer, followed by a second scan after administration of a competing, non-radiolabeled ligand (a "blocking" agent). mdpi.comresearchgate.net A reduction in the radiotracer's specific binding signal in the second scan indicates that the blocking agent has occupied the target receptors. mdpi.comresearchgate.net

For 1,4-diazabicyclo[3.2.2]nonane derivatives targeting the α7-nAChR, blocking studies in various animal models have been successfully performed. In mice, the specific binding of [¹⁸F]7a ([¹⁸F]ASEM) was shown to be blocked in a dose-dependent manner by the selective α7-nAChR ligand SSR180711, confirming the radiotracer's high selectivity for this receptor in vivo. nih.govacs.org Similarly, PET imaging studies with [¹⁸F]ASEM in pigs demonstrated a significant decrease in tracer binding after the administration of SSR-180711. mdpi.comresearchgate.net

The novel α7-nAChR agonist CP-810,123, which incorporates the 1,4-diazabicyclo[3.2.2]nonane structure, was shown to achieve high levels of receptor occupancy in rodents, correlating with its efficacy in cognitive models. acs.org Another radiotracer, [¹¹C]CHIBA-1001, was evaluated in non-human primates, where its specific binding in the brain was effectively blocked by selective α7 agonists, further validating its use for measuring receptor occupancy. radiologykey.com These studies are crucial for the pharmacological characterization of new chemical entities, providing evidence of target engagement in a living system.

In Vivo Receptor Occupancy and Blocking Studies for 1,4-Diazabicyclo[3.2.2]nonane Derivatives
RadiotracerBlocking AgentAnimal ModelKey FindingReference
[¹⁸F]7a ([¹⁸F]ASEM)SSR180711MouseDose-dependent blocking of specific binding, demonstrating high selectivity. nih.govacs.org
[¹⁸F]ASEMSSR-180711PigSignificant decrease in volume of distribution (VT/fP), confirming specific binding. mdpi.com
[¹¹C]CHIBA-1001Selective α7 agonistsNon-human primateSpecific binding was blocked, suggesting suitability for occupancy studies. radiologykey.com
CP-810,123 (unlabeled)N/A (self-occupancy)RodentAchieved high levels of receptor occupancy, correlating with in vivo efficacy. acs.org

Future Research Trajectories and Innovative Applications of the 1,4 Diazabicyclo 3.2.2 Nonane Scaffold

Exploration of Underexplored Chemical Space and Scaffold Derivatization

The quest for novel therapeutic agents necessitates a continuous exploration of chemical space. For the 1,4-diazabicyclo[3.2.2]nonane scaffold, this involves moving beyond the well-trodden path of α7 nAChR agonists.

Scaffold Derivatization: Structure-activity relationship (SAR) studies have demonstrated that the diazabicyclic nucleus is crucial for the activity of many of its derivatives. nih.gov However, systematic modifications of the scaffold itself are relatively underexplored. Future efforts could focus on:

Ring Size and Heteroatom Variation: Investigating the impact of altering the ring sizes within the bicyclic system or introducing different heteroatoms could lead to compounds with novel pharmacological profiles.

Stereochemical Diversity: The synthesis and evaluation of all possible stereoisomers of substituted 1,4-diazabicyclo[3.2.2]nonanes can provide valuable insights into receptor binding and selectivity.

Functionalization at Novel Positions: Most current derivatives are functionalized at the N4 position. Exploring synthetic routes to functionalize the carbon skeleton of the scaffold could unlock new areas of chemical space.

A summary of derivatization strategies for the 1,4-diazabicyclo[3.2.2]nonane scaffold is presented below:

Derivatization StrategyRationalePotential Outcomes
Ring Size and Heteroatom Variation To explore novel three-dimensional chemical space and alter electronic properties.Compounds with new pharmacological profiles and selectivities.
Stereochemical Diversity To investigate the impact of chirality on receptor binding and functional activity.Enantiomerically pure compounds with improved potency and reduced off-target effects.
Functionalization at Novel Positions To introduce new vectors for interaction with biological targets.Derivatives with unique structure-activity relationships and potential for new therapeutic applications.
Scaffold Hopping To identify structurally novel compounds with similar biological activity but potentially improved properties.New chemical entities with enhanced patentability, selectivity, and pharmacokinetic profiles.

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The full potential of the 1,4-diazabicyclo[3.2.2]nonane scaffold can only be realized if it is readily accessible through efficient and versatile synthetic routes. Current synthetic methods can be lengthy and may not be amenable to the production of diverse libraries of compounds.

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for the rapid generation of structurally diverse small molecules. cam.ac.ukcam.ac.uk Applying DOS principles to the synthesis of 1,4-diazabicyclo[3.2.2]nonane derivatives could involve the development of novel multi-component reactions or cascade sequences that build the bicyclic core and introduce multiple points of diversity in a single synthetic operation. rsc.org This would enable the creation of large and diverse libraries for high-throughput screening, increasing the probability of identifying novel bioactive compounds.

Efficient Functionalization: Research into new catalytic methods for the selective functionalization of the 1,4-diazabicyclo[3.2.2]nonane scaffold is crucial. This could include C-H activation strategies to introduce substituents directly onto the carbon framework, or novel methods for the selective N-functionalization of the two nitrogen atoms. Such methods would provide more efficient access to a wider range of derivatives for biological evaluation.

Key synthetic challenges and potential solutions are outlined in the table below:

Synthetic ChallengePotential SolutionDesired Outcome
Limited accessibility of diverse derivativesDiversity-Oriented Synthesis (DOS) Rapid generation of large and structurally diverse compound libraries for screening.
Inefficient functionalization of the scaffoldDevelopment of novel catalytic methods (e.g., C-H activation) More efficient and selective introduction of functional groups at various positions on the scaffold.
Lengthy and low-yielding synthetic routesDiscovery of new multi-component or cascade reactions Shortened synthetic sequences with improved overall yields, making the scaffold more accessible for research.

Elucidation of Deeper Mechanistic Insights into Biological Interactions

A thorough understanding of how 1,4-diazabicyclo[3.2.2]nonane derivatives interact with their biological targets is essential for the rational design of new and improved therapeutic agents.

Molecular Modeling and Structural Biology: Computational approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds at their target receptors. mdpi.com These studies can help to explain observed structure-activity relationships and guide the design of new derivatives with enhanced affinity and selectivity. Furthermore, obtaining high-resolution crystal structures of these ligands in complex with their target proteins would provide a detailed picture of the key molecular interactions.

Advanced Electrophysiological and Pharmacological Profiling: Beyond simple binding assays, a deeper understanding of the functional consequences of receptor engagement is needed. This includes detailed electrophysiological studies to characterize the effects of these compounds on ion channel gating, as well as in vitro and in vivo pharmacological studies to assess their downstream signaling effects. For example, some derivatives have been identified as "silent agonists" of the α7 nAChR, meaning they can induce receptor desensitization without causing significant channel activation. nih.govnih.gov

Identification of New Therapeutic Avenues Beyond Current Pharmacological Focus

While the primary focus of research on 1,4-diazabicyclo[3.2.2]nonane derivatives has been on their activity at nAChRs for the treatment of cognitive disorders like schizophrenia and Alzheimer's disease, the unique structural features of this scaffold suggest that it may have utility in other therapeutic areas as well. acs.orgupc.edu

Exploration of New Targets: Screening campaigns of diverse libraries of 1,4-diazabicyclo[3.2.2]nonane derivatives against a wide range of biological targets could lead to the identification of novel activities. The rigid, three-dimensional structure of the scaffold makes it an attractive starting point for the design of ligands for other receptors, ion channels, and enzymes. For instance, derivatives of the related 2-azabicyclo[3.2.2]nonane have shown promise as antiprotozoal agents. nih.govnih.gov

Chemical Probes and Imaging Agents: The development of high-affinity and selective ligands for specific biological targets can also lead to the creation of valuable research tools. For example, radiolabeled derivatives of 1,4-diazabicyclo[3.2.2]nonane have been developed as positron emission tomography (PET) imaging agents for visualizing α7 nAChRs in the brain. nih.govnih.gov Such tools are invaluable for studying the role of these receptors in health and disease and for aiding in the development of new drugs.

A summary of potential new therapeutic avenues is provided below:

Therapeutic AvenueRationalePotential Applications
New Biological Targets The unique 3D structure of the scaffold may allow for potent and selective interactions with a variety of proteins.Oncology, infectious diseases, cardiovascular diseases.
Chemical Probes High-affinity and selective ligands can be used to study the function of their target proteins.Basic research tools to elucidate biological pathways.
PET Imaging Agents Radiolabeled derivatives can be used to visualize and quantify their targets in vivo.Diagnostic agents and tools for drug development.

Q & A

What are the common synthetic routes for 1,4-Diazabicyclo[3.2.2]nonan-4-amine derivatives?

Basic Research Focus
The synthesis of derivatives often involves Buchwald-Hartwig cross-coupling reactions between brominated precursors (e.g., dibenzothiophenes) and the bicyclic amine core. For example, fluoro-bromo intermediates are coupled with 1,4-diazabicyclo[3.2.2]nonane to yield α7-nAChR-targeting ligands . Precursors like 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-amino-dibenzo[b,d]thiophene 5,5-dioxide are synthesized via nitro group reductions and diazotization-iodination steps .

How does the bicyclic structure influence the compound's chemical reactivity and stability?

Basic Research Focus
The rigid bicyclic framework enhances steric protection of the amine group, reducing undesired side reactions (e.g., oxidation). Computational studies on analogous systems (e.g., DABCO) suggest that hydrogen bonding and proton transfer in solid-state structures are influenced by the spatial arrangement of nitrogen atoms, which can guide solvent selection for recrystallization .

How is this compound utilized in PET imaging of α7-nicotinic acetylcholine receptors (α7-nAChRs)?

Advanced Research Focus
The compound serves as a core structure for radiolabeled antagonists like ¹⁸F-ASEM, which binds selectively to α7-nAChRs. Key steps include nucleophilic fluorination of precursors and validation in preclinical models (e.g., baboon PET studies). Functional assays confirm antagonist properties, critical for avoiding agonist-induced toxicity in vivo .

What strategies optimize binding affinity and selectivity of this compound for α7-nAChRs?

Advanced Research Focus
Structure-activity relationship (SAR) studies highlight the importance of substituents on the aromatic ring and linker flexibility. For instance, introducing 1,3,4-oxadiazole or trifluoromethylphenyl groups enhances nanomolar affinity. Computational docking and mutagenesis studies further refine interactions with receptor binding pockets .

How can researchers address discrepancies in functional activity data among structural analogs?

Advanced Research Focus
Contradictions (e.g., variable agonist/antagonist profiles) arise from subtle structural differences. For example, NS6784 (agonist) and NS6740 (silent antagonist) share the bicyclic core but differ in substituent electronic properties. Rigorous electrophysiological assays and X-ray crystallography are recommended to resolve mechanistic ambiguities .

What methods characterize solid-state interactions and crystallographic properties of derivatives?

Advanced Research Focus
Combined XRD, XPS, and ssNMR analyses reveal hydrogen-bonding networks and proton-transfer dynamics. For example, pseudo-symmetric crystal structures of analogs demonstrate Brønsted interactions, which inform formulation stability and polymorph selection .

What are the challenges in designing CNS-penetrant analogs of this compound?

Advanced Research Focus
Balancing lipophilicity and molecular weight is critical for blood-brain barrier penetration. Strategies include introducing fluorine atoms (e.g., 6-fluorodibenzo[b,d]thiophene in ¹⁸F-ASEM) or reducing polar surface area via linker modifications. In vivo pharmacokinetic studies in rodent models validate CNS bioavailability .

How can researchers validate target engagement in neuropsychiatric disease models?

Advanced Research Focus
PET imaging in transgenic rodent models (e.g., DISC1 mice for schizophrenia) quantifies receptor occupancy. Blocking studies with cold analogs (e.g., NS6740) and autoradiography in post-mortem brain tissues confirm specificity. Behavioral assays correlate receptor engagement with cognitive outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.